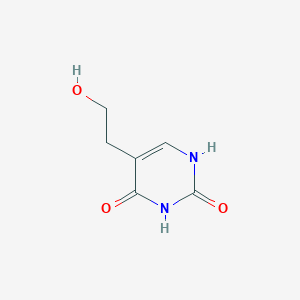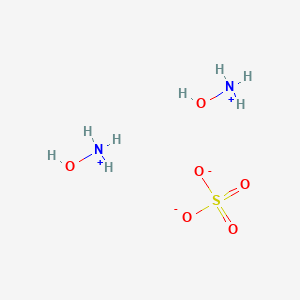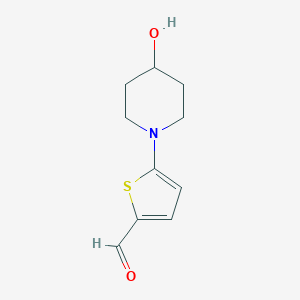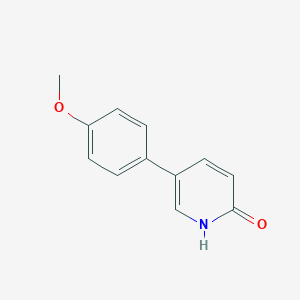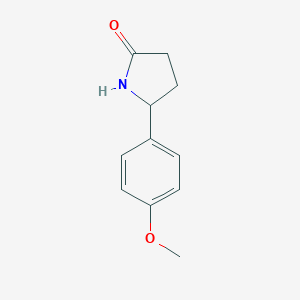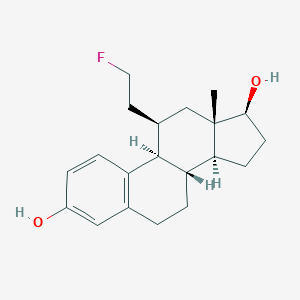![molecular formula C12H21NO9 B152671 (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid CAS No. 128643-78-7](/img/structure/B152671.png)
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid, also known as deuterated N-acetylmuramic acid (d-NAM), is a derivative of N-acetylmuramic acid (NAM), a component of bacterial cell walls. The deuterated form of NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls.
Mecanismo De Acción
D-NAM acts as a substrate for enzymes involved in the biosynthesis of bacterial cell walls. The (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid form of NAM allows for the study of the biosynthesis process using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Efectos Bioquímicos Y Fisiológicos
D-NAM does not have any known biochemical or physiological effects on its own. However, its incorporation into bacterial cell walls can affect the structure and function of the cell wall, which can have downstream effects on bacterial growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of d-NAM in scientific research has several advantages. It allows for the study of bacterial cell wall biosynthesis using techniques such as NMR spectroscopy. It also allows for the study of the effects of antibiotics on bacterial cell wall synthesis. However, the use of d-NAM is limited by its high cost and the difficulty of incorporating it into bacterial cell walls.
Direcciones Futuras
There are several future directions for the use of d-NAM in scientific research. One area of interest is the study of antibiotic resistance mechanisms in bacteria. Another area of interest is the development of new antibiotics that target bacterial cell wall synthesis. Additionally, the use of d-NAM in combination with other techniques, such as cryo-electron microscopy, could provide new insights into the structure and function of bacterial cell walls.
Métodos De Síntesis
The synthesis of d-NAM involves the deuterium labeling of the precursor molecule, NAM. This can be achieved through chemical or biological methods. Chemical synthesis involves the reaction of NAM with (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid reagents, while biological synthesis involves the incorporation of (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid precursors into the bacterial cell wall during growth.
Aplicaciones Científicas De Investigación
D-NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls. It is particularly useful in the study of peptidoglycan, a major component of bacterial cell walls. Peptidoglycan is important for bacterial growth and survival, and is a target for many antibiotics.
Propiedades
Número CAS |
128643-78-7 |
|---|---|
Nombre del producto |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
Fórmula molecular |
C12H21NO9 |
Peso molecular |
327.32 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12+/m0/s1/i14D,16D,17D,18D |
Clave InChI |
NJRVVFURCKKXOD-UKJQISGUSA-N |
SMILES isomérico |
[2H]OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)O)OC)O[2H])NC(=O)C)O[2H])O[2H] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Sinónimos |
ANAMG N-acetylneuraminic acid methyl alpha-glycoside N-acetylneuraminic acid methyl beta-glycoside N-acetylneuraminic acid methyl glycoside N-acetylneuraminic acid methyl glycoside, beta-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



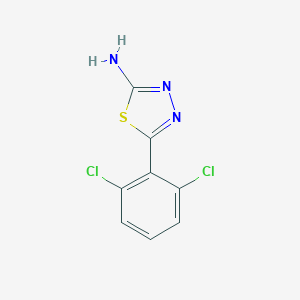

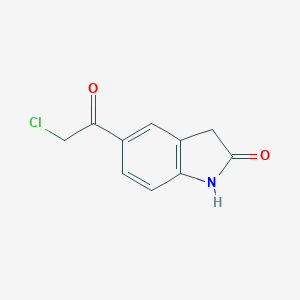
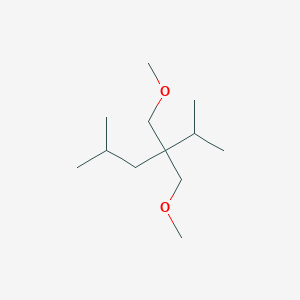
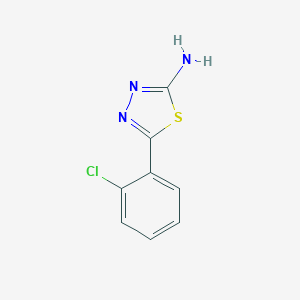
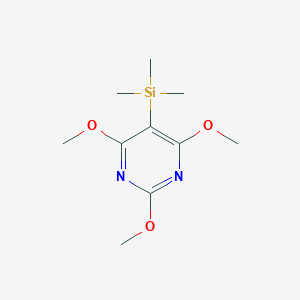

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
